Calcium nitrate-15N2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Isotope Tracer Studies

One of the primary applications of Calcium nitrate-15N2 lies in isotope tracer studies. These studies involve incorporating the 15N isotope into a molecule of interest, allowing researchers to track its movement and transformation within a system. Since 15N can be distinguished from the more abundant 14N isotope using techniques like mass spectrometry , scientists can monitor the fate of the labeled molecule in complex biological or environmental processes. For example, Calcium nitrate-15N2 can be used to trace nitrogen uptake by plants or microorganisms, providing insights into nutrient cycling and nitrogen fixation within ecosystems .

Investigating Nitrogen Metabolism

Calcium nitrate-15N2 also plays a role in investigating nitrogen metabolism in various organisms. By supplying cells or organisms with this labeled compound, researchers can track the incorporation of nitrogen into biomolecules like amino acids, proteins, and nucleic acids. This allows them to study the pathways involved in nitrogen assimilation and utilization within the system. For instance, scientists can use Calcium nitrate-15N2 to understand how plants utilize nitrate for protein synthesis or how microbes convert nitrate into ammonia for various metabolic processes .

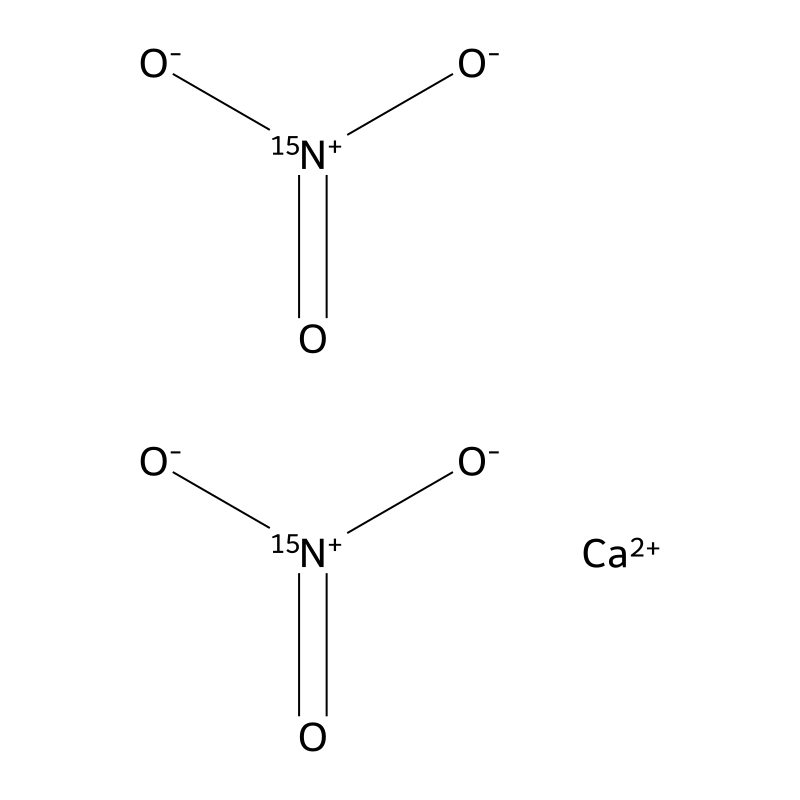

Calcium nitrate-15N2 is a chemical compound with the formula Ca(15NO3)2, where the nitrogen atoms are isotopically labeled with nitrogen-15. This compound is a nitrate salt of calcium that is highly soluble in water, making it useful in various scientific and industrial applications. The presence of the nitrogen-15 isotope allows for its use as a tracer in biochemical and environmental studies, particularly in nitrogen cycling and transformation processes .

- Oxidizer: Calcium nitrate can act as an oxidizing agent, meaning it can intensify fires. Care should be taken to avoid contact with flammable materials [].

- Irritant: Contact with skin, eyes, or respiratory system can cause irritation [].

- Ingestion Hazard: Ingestion can cause gastrointestinal upset [].

Safety precautions include:

- Wearing gloves, safety glasses, and a lab coat when handling the compound.

- Working in a well-ventilated fume hood.

- Properly storing the compound in a cool, dry place away from flammable materials.

- Following safe disposal procedures according to local regulations.

- Oxidation: It can act as an oxidizing agent in certain reactions.

- Reduction: Under specific conditions, it can be reduced to form other nitrogen-containing compounds.

- Substitution: It participates in substitution reactions where the nitrate group may be replaced by other functional groups.

Common reagents used in reactions involving calcium nitrate-15N2 include reducing agents like hydrogen gas or metals, and oxidizing agents such as potassium permanganate. The reactions typically occur under controlled temperatures and pressures to ensure desired outcomes .

Calcium nitrate-15N2 plays a significant role in biological systems, primarily due to its involvement in nitrogen metabolism. It interacts with various enzymes and proteins, notably nitrate reductase, which catalyzes the reduction of nitrate to nitrite. This interaction is crucial for the assimilation of nitrogen in plants and other organisms. Additionally, calcium nitrate-15N2 influences the activity of calcium-dependent protein kinases and calcineurin B-like proteins, which are integral to calcium signaling pathways .

Calcium nitrate-15N2 can be synthesized through several methods:

- Reaction with Nitric Acid: Calcium carbonate or calcium hydroxide is reacted with nitric acid enriched with nitrogen-15. This reaction typically occurs under controlled conditions to ensure purity and isotopic enrichment.

- Industrial Production: In industrial settings, similar processes are employed on a larger scale, involving careful addition of nitric acid to calcium carbonate or hydroxide, followed by purification steps to remove impurities and achieve the desired isotopic composition .

Calcium nitrate-15N2 has numerous applications across various fields:

- Scientific Research: Used as a tracer in studies involving nitrogen cycling and transformation processes.

- Biological Studies: Employed in metabolic studies to trace nitrogen incorporation in biological systems.

- Medical Research: Utilized in isotopic labeling studies to track nitrogen movement and transformation within biological systems.

- Agriculture: Serves as a source of both calcium and nitrogen in fertilizers, enhancing plant growth and soil health .

Research involving calcium nitrate-15N2 focuses on its interactions with various biochemical pathways. Its role as a tracer allows scientists to study nitrogen dynamics within ecosystems and biological systems. The isotopic labeling facilitates detailed tracking of nitrogen flow through metabolic pathways, providing insights into nutrient cycling and utilization in plants .

Calcium nitrate-15N2 can be compared with several similar compounds based on their chemical structures and applications:

| Compound | Formula | Unique Features |

|---|---|---|

| Calcium Nitrate | Ca(NO3)2 | Commonly used fertilizer without isotopic labeling |

| Ammonium Nitrate | NH4NO3 | Another widely used fertilizer; different cation |

| Calcium Ammonium Nitrate | Ca(NO3)2·NH4NO3 | Combination of calcium and ammonium for enhanced growth |

| Potassium Nitrate | KNO3 | Used primarily as a fertilizer; different cation |

Calcium nitrate-15N2's uniqueness lies in its isotopic labeling with nitrogen-15, which is not present in the other compounds listed. This feature makes it particularly valuable for scientific research involving nitrogen dynamics .

Calcium nitrate-15N₂ is characterized by its isotopic enrichment, with two nitrogen-15 atoms replacing nitrogen-14 in the nitrate anions. Its systematic IUPAC name is calcium bis(dioxido(oxo)(¹⁵N)azanium), reflecting the substitution of ¹⁵N in the nitrate ligands. Key identifiers include:

The compound’s structure consists of a calcium ion (Ca²⁺) coordinated to two nitrate-15N anions (¹⁵NO₃⁻), maintaining identical physical properties to its natural isotope counterpart except for isotopic mass. Commercial suppliers offer varying isotopic enrichments (5–98 atom % ¹⁵N), with prices ranging from $60–$773 per gram depending on purity.

Isotopic Labeling in Nitrogen Cycle Research

Calcium nitrate-15N₂ serves as a pivotal tracer in nitrogen cycle studies due to its ability to distinguish concurrent microbial processes. Key applications include:

- Quantifying Nitrification Rates: By introducing ¹⁵NO₃⁻ into soil or aquatic systems, researchers track its assimilation by autotrophic nitrifiers or heterotrophic denitrifiers. For example, marine studies using ¹⁵N-labeled nitrate revealed subsurface nitrification contributes up to 40% of oceanic nitrate regeneration.

- Differentiating Nitrogen Pathways: In sediment experiments, ¹⁵N tracing discriminated between denitrification, anammox, and dissimilatory nitrate reduction to ammonium (DNRA). A 2021 study demonstrated calcium nitrate-15N₂ addition increased anammox contribution by 20% in eutrophic sediments.

- Natural Abundance vs. Enrichment Techniques:

A comparative analysis of nitrogen transformation pathways using calcium nitrate-15N₂ is summarized below:

| Process | Substrate | Product | Isotopic Signature |

|---|---|---|---|

| Nitrification | ¹⁵NH₄⁺ | ¹⁵NO₃⁻ | δ¹⁵N = +5‰ to +15‰ |

| Denitrification | ¹⁵NO₃⁻ | ¹⁵N₂O/¹⁵N₂ | Site preference SP = 0–5‰ |

| Anammox | ¹⁵NO₃⁻ + NH₄⁺ | ¹⁵N₂ | SP = 10–15‰ |

| DNRA | ¹⁵NO₃⁻ | ¹⁵NH₄⁺ | δ¹⁵N = −10‰ to 0‰ |

Historical Development and Synthesis Milestones

The synthesis and application of calcium nitrate-15N₂ evolved alongside advancements in stable isotope chemistry:

- Early Synthesis (1930s–1950s): Initial methods involved direct nitration of calcium carbonate with ¹⁵N-enriched nitric acid, yielding low-purity products.

- Microwave-Assisted Synthesis (2000s): Improved protocols using calcium carbonate and acetic acid under microwave irradiation reduced reaction times from hours to minutes. For example, 2.5 g of CaCO₃ reacted with 25 mL HNO₃ at 60°C produced 70% yield within 5 minutes.

- Commercial Production (2010s–Present): Companies like Cambridge Isotope Laboratories standardized high-purity (98% ¹⁵N) calcium nitrate-15N₂ for biogeochemical research, priced at $223–$439 per gram.

Modern synthesis routes emphasize eco-friendly protocols, avoiding concentrated sulfuric acid and utilizing recyclable solvents. A timeline of key milestones is presented below:

| Year | Development | Significance |

|---|---|---|

| 1937 | Isolation of ¹⁵N by Harold Urey | Enabled isotopic labeling techniques |

| 1985 | First use of ¹⁵NO₃⁻ in marine nitrification studies | Quantified subsurface nitrate regeneration |

| 2003 | Microwave synthesis optimization | Enabled rapid, low-waste production |

| 2021 | Commercial 98% ¹⁵N-labeled Ca(NO₃)₂ | Standardized tracer for anammox studies |

Sources: .

Crystallographic Analysis

Cubic Pa-3 Space Group Configuration

Calcium nitrate-15N2 in its anhydrous form crystallizes in the cubic Pa-3 space group, representing one of the most structurally significant configurations among nitrate salts [1]. The cubic crystal system exhibits remarkable symmetry with lattice parameters a = b = c = 7.6 Å and all angles equal to 90° [1] [2]. This space group configuration, designated as space group number 205 with Hermann-Mauguin symbol Pa-3, contains four formula units per unit cell (Z = 4) within a cell volume of 438.976 ų [1] [2].

The Pa-3 space group configuration demonstrates three-dimensional structural organization where calcium cations occupy specific crystallographic sites coordinated by nitrate anions [3]. The nitrogen atoms in the nitrate groups are positioned in trigonal planar geometry with nitrogen-oxygen bond lengths of approximately 1.27 Å [3]. The calcium cations exhibit coordination environments that involve multiple oxygen atoms from surrounding nitrate groups, creating a complex three-dimensional network [1].

The crystallographic density of the anhydrous form reaches 2.504 g/cm³, reflecting the efficient packing arrangement characteristic of the cubic Pa-3 space group [4]. This high-density packing results from the optimal spatial arrangement of the calcium cations and nitrate anions within the cubic lattice framework [1] [4].

| Parameter | Anhydrous Form | Tetrahydrate Form |

|---|---|---|

| Space Group | Pa-3 | P21/c |

| Crystal System | Cubic | Monoclinic |

| Lattice Parameter a (Å) | 7.6 | 6.268 ± 0.006 |

| Lattice Parameter b (Å) | 7.6 | 9.116 ± 0.009 |

| Lattice Parameter c (Å) | 7.6 | 14.83 ± 0.01 |

| Alpha (°) | 90 | 90 |

| Beta (°) | 90 | 106.5 ± 0.33 |

| Gamma (°) | 90 | 90 |

| Cell Volume (ų) | 438.976 | 812.5 |

| Z (formula units per unit cell) | 4 | 4 |

| Molecular Weight (g/mol) | 166.07 | 238.15 |

| Density (g/cm³) | 2.504 | 1.896 |

Hydration States and Phase Transitions

Calcium nitrate-15N2 exhibits multiple hydration states, each characterized by distinct crystallographic properties and thermal stability ranges [5] [6]. The tetrahydrate form, calcium nitrate-15N2 tetrahydrate, represents the most stable hydration state under ambient conditions and crystallizes in the monoclinic P21/c space group [7] [8].

The tetrahydrate structure demonstrates significantly different lattice parameters compared to the anhydrous form, with a = 6.277 Å, b = 9.157 Å, c = 14.484 Å, and β = 98.6° [8]. This monoclinic configuration accommodates four water molecules per formula unit, creating Ca₂(H₂O)₈(NO₃)₄ dimers joined by extensive hydrogen bonding networks [8]. The unit cell volume expands to 812.5 ų to accommodate the incorporated water molecules [7].

Thermal analysis reveals three distinct dehydration steps for the tetrahydrate form [6] [9]. The first dehydration step occurs in the temperature range of 50-150°C, involving the loss of one-quarter of the water molecules [9]. The second step proceeds at 160-180°C with the removal of half of the remaining water molecules, while the final dehydration step completes at 190-220°C with the elimination of the last quarter of water molecules [9].

Phase transition temperatures correlate directly with relative humidity conditions [5]. The tetrahydrate form maintains stability at approximately 50% relative humidity at 25°C, while transitions to lower hydration states occur at relative humidities of 22%, 13%, and 9% for the trihydrate, dihydrate, and anhydrous forms, respectively [5].

| Hydration State | Molecular Weight (g/mol) | Phase Transition Temperature (°C) | Deliquescence RH (%) | Stability |

|---|---|---|---|---|

| Anhydrous Ca(¹⁵NO₃)₂ | 166.07 | 561 | 9 | Highly hygroscopic |

| Dihydrate Ca(¹⁵NO₃)₂·2H₂O | 202.11 | 49.5 | 13 | Stable at low RH |

| Trihydrate Ca(¹⁵NO₃)₂·3H₂O | 220.13 | 43 | 22 | Stable at moderate RH |

| Tetrahydrate Ca(¹⁵NO₃)₂·4H₂O | 238.15 | 42.7 | 50 | Most stable under ambient conditions |

Isotopic Effects on Molecular Geometry

The incorporation of nitrogen-15 isotopes in calcium nitrate-15N2 introduces subtle but measurably significant effects on molecular geometry and spectroscopic properties [10] [11]. The nitrogen-15 isotope possesses a nuclear spin of 1/2, contrasting with the integer spin of nitrogen-14, which eliminates quadrupole moment complications and provides enhanced nuclear magnetic resonance spectroscopic capabilities [11].

The isotopic substitution results in a molecular weight increase of 2 atomic mass units, with the compound exhibiting a molecular weight of 166.07 g/mol compared to 164.09 g/mol for the natural abundance form [12] [13]. This mass increase demonstrates minimal perturbation to the overall crystal lattice parameters while providing distinct mass spectrometric identification through the characteristic M+2 mass shift [14].

Nitrogen-15 nuclear magnetic resonance spectroscopy reveals specific chemical shift patterns characteristic of the nitrate environment [11]. The gyromagnetic ratio of nitrogen-15 (-27.126 × 10⁶ T⁻¹s⁻¹) provides approximately 10.14% of the sensitivity compared to proton nuclear magnetic resonance, yet offers significantly improved spectral resolution due to the absence of quadrupolar effects [11].

The isotopic enrichment to 98 atom % nitrogen-15 enhances the detection sensitivity for nitrogen magnetic resonance experiments while maintaining the fundamental molecular geometry [14] [15]. Research demonstrates that nitrogen isotope effects in nitrate compounds involve preferential fractionation during biochemical processes, with nitrogen-15 becoming enriched in nitrate groups compared to ammonium forms [16] [17].

| Property | Value | Effect on Structure |

|---|---|---|

| Isotopic Enrichment (¹⁵N) | 98% | Enhanced NMR sensitivity |

| Mass Shift | M+2 | Mass spectrometric distinction |

| Natural Abundance ¹⁵N (%) | 0.36 | Requires isotopic labeling |

| NMR Active Nucleus | ¹⁵N | Simplified NMR spectra |

| Nuclear Spin | 1/2 | No quadrupole moment |

| Gyromagnetic Ratio (×10⁶ T⁻¹s⁻¹) | -27.126 | Reduced sensitivity vs ¹H |

| Isotopic Purity (atom % ¹⁵N) | 98 | High isotopic purity achieved |

| Molecular Weight Increase (g/mol) | +2 | Minimal structural perturbation |

Solubility Behavior in Aqueous and Organic Matrices

Calcium nitrate-15N2 demonstrates exceptional solubility characteristics across diverse solvent systems, exhibiting particularly high solubility in aqueous matrices [18] [19]. The aqueous solubility increases dramatically with temperature, ranging from 102.0 g per 100 g water at 0°C to 363 g per 100 g water at 100°C [4]. At standard ambient conditions (20°C), the solubility reaches 121.2 g per 100 g water, classifying it as a highly soluble ionic compound [19] [20].

The temperature dependence of aqueous solubility follows a steep positive correlation, with solubility increasing to 271 g per 100 g water at 40°C [4]. This pronounced temperature effect reflects the endothermic dissolution process characteristic of calcium nitrate compounds [4]. The dissolution process results in significant cooling of the solution due to the energy required for hydration of the ionic species [4].

Organic solvent solubility varies considerably depending on the solvent polarity and hydrogen bonding capacity [21] [22]. In ethanol, calcium nitrate-15N2 exhibits moderate solubility of 51.4 g per 100 g ethanol at 20°C, increasing to 62.9 g per 100 g ethanol at 40°C [21] [4]. Methanol demonstrates superior dissolving capacity with 134 g per 100 g methanol at 10°C [4].

Ketone solvents such as acetone provide enhanced solubility reaching 168 g per 100 g acetone at 20°C [4]. However, longer-chain alcohols demonstrate reduced solubility, with propanol accommodating only 6.9 g per 100 g solvent at 25°C [4]. This solubility pattern reflects the decreasing polarity and hydrogen bonding capacity of higher alcohols [22].

The solubility behavior in mixed solvent systems demonstrates complex phase relationships [23]. In calcium nitrate-propanol-water ternary systems, increasing alcohol concentration decreases the overall salt solubility, leading to precipitation of calcium nitrate tetrahydrate when saturation limits are exceeded [23].

| Solvent | Solubility (g/100g solvent) | Matrix Type |

|---|---|---|

| Water (0°C) | 102.0 | Aqueous |

| Water (20°C) | 121.2 | Aqueous |

| Water (40°C) | 271 | Aqueous |

| Water (100°C) | 363 | Aqueous |

| Ethanol (20°C) | 51.4 | Organic (alcohol) |

| Ethanol (40°C) | 62.9 | Organic (alcohol) |

| Methanol (10°C) | 134 | Organic (alcohol) |

| Acetone (20°C) | 168 | Organic (ketone) |

| Propanol (25°C) | 6.9 | Organic (alcohol) |